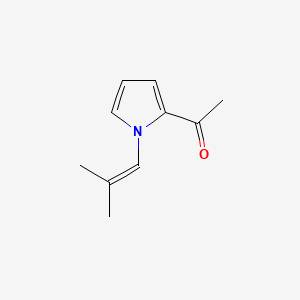
1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a 2-methylprop-1-en-1-yl group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone typically involves the reaction of 2-methylprop-1-en-1-yl derivatives with pyrrole under specific conditions. One common method involves the use of a Grignard reagent, such as 2-methyl-1-propenylmagnesium bromide, which reacts with a pyrrole derivative to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro groups under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Benzene, (2-methyl-1-propenyl)-: This compound shares a similar structural motif but lacks the pyrrole ring.
(E)-1-Methyl-2-(prop-1-en-1-yl)disulfane: Another compound with a similar alkene group but different functional groups.
Uniqueness: 1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone is unique due to the presence of both the pyrrole ring and the ethanone moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
117783-47-8 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 |
Nom IUPAC |
1-[1-(2-methylprop-1-enyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-8(2)7-11-6-4-5-10(11)9(3)12/h4-7H,1-3H3 |
Clé InChI |
INPDUHMRCHDTIC-UHFFFAOYSA-N |
SMILES |
CC(=CN1C=CC=C1C(=O)C)C |
Synonymes |
Ethanone, 1-[1-(2-methyl-1-propenyl)-1H-pyrrol-2-yl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















